
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a butenedioate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate typically involves the reaction of 4-chloro-2-formylphenol with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-chloro-2-carboxyphenoxy)but-2-enedioate.
Reduction: 2-(4-chloro-2-hydroxyphenoxy)but-2-enedioate.
Substitution: 2-(4-substituted-2-formylphenoxy)but-2-enedioate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(4-bromo-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-fluoro-2-formylphenoxy)but-2-enedioate
- Dimethyl 2-(4-methyl-2-formylphenoxy)but-2-enedioate
Uniqueness
Dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential biological activity compared to its analogs. The chloro group can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64657-40-5 |
|---|---|
Molekularformel |
C13H11ClO6 |
Molekulargewicht |
298.67 g/mol |
IUPAC-Name |
dimethyl 2-(4-chloro-2-formylphenoxy)but-2-enedioate |
InChI |
InChI=1S/C13H11ClO6/c1-18-12(16)6-11(13(17)19-2)20-10-4-3-9(14)5-8(10)7-15/h3-7H,1-2H3 |
InChI-Schlüssel |
JBSKTUMLOIZZBL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
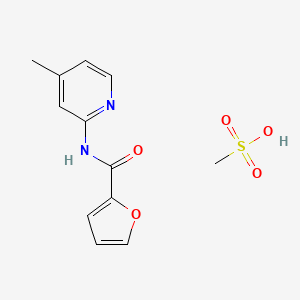


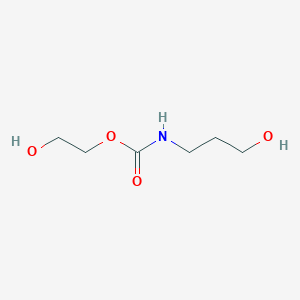
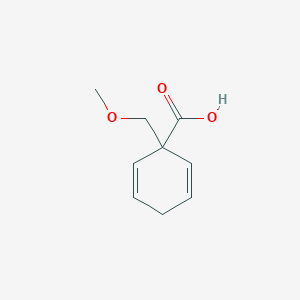
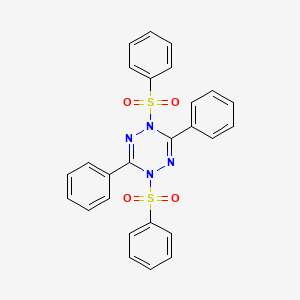
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
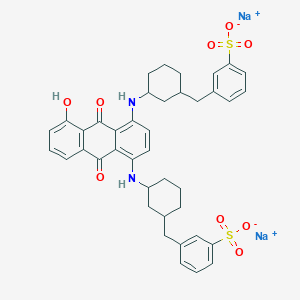
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
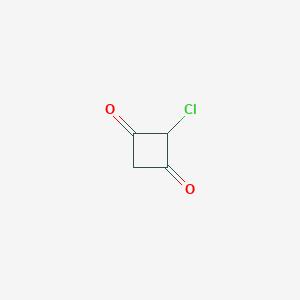
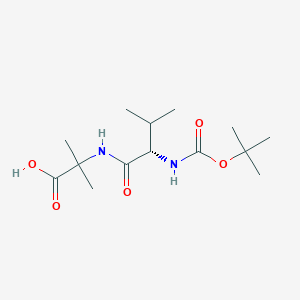
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
